Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride
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Overview
Description
Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride: is a chemical compound with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.65 g/mol . It is a white to yellow solid that is typically stored in a refrigerator to maintain its stability . This compound is known for its unique cyclobutane ring structure, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a precursor containing a leaving group.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where the amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride is a valuable tool in scientific research due to its unique structure and reactivity. It is used in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act on GABA receptors, modulating their activity and influencing neurotransmission. The compound’s effects are mediated through binding to these receptors, altering their conformation and function.
Comparison with Similar Compounds
Similar Compounds
- Methyl trans-3-amino-cyclobutanecarboxylate Hydrochloride
- Cyclobutane derivatives with different substituents
Uniqueness
Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and biological properties. Its ability to mimic GABA and interact with GABA receptors makes it particularly valuable in neurological research.
Properties
IUPAC Name |
methyl 3-(aminomethyl)cyclobutane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-2-5(3-6)4-8;/h5-6H,2-4,8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFMSHLXCSNVHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1630907-39-9 |
Source
|
Record name | Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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